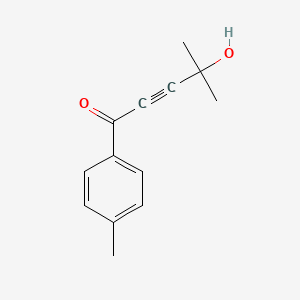
2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a hepta-5,6-dien-1-yl group attached to an isoindole-1,3(2H)-dione core, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of hepta-5,6-dien-1-yl derivatives with isoindole-1,3(2H)-dione under specific conditions. One common method includes the use of metal complex catalysis, such as Cp2TiCl2, in the presence of Grignard reagents . The reaction conditions often involve temperatures ranging from 20-22°C and the use of solvents like diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, typically in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Hepta-5,6-dien-1-ol: A related compound with a similar hepta-5,6-dien-1-yl group but different functional groups.
Hepta-5,6-dien-1-yl benzoate: Another similar compound with a benzoate ester group.
Uniqueness
2-(Hepta-5,6-dien-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-1,3(2H)-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
229494-02-4 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
InChI |
InChI=1S/C15H15NO2/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15(16)18/h3,6-7,9-10H,1,4-5,8,11H2 |
Clave InChI |
CGXPJGWCNJMEJA-UHFFFAOYSA-N |
SMILES canónico |
C=C=CCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)


![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)

![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)


![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)

![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)

